![molecular formula C18H18N4O3S B10984945 4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide](/img/structure/B10984945.png)

4-Ethyl-N-(4-methyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

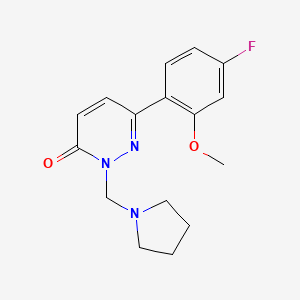

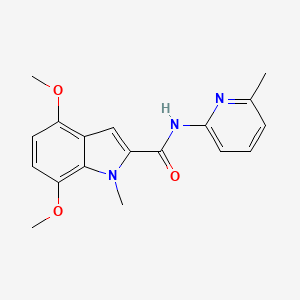

4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide est un composé organique complexe comportant un noyau quinazoline fusionné à un cycle pyrrolo et un groupe thiazole. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinazoline, suivie par l'introduction du cycle pyrrolo et du groupe thiazole. Les étapes clés comprennent:

Formation du noyau quinazoline : Cela peut être réalisé par la cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses dérivés en conditions acides.

Introduction du cycle pyrrolo : Cette étape implique la réaction de l'intermédiaire quinazoline avec un dérivé pyrrole approprié, souvent en conditions basiques.

Attachement du groupe thiazole : La dernière étape implique le couplage du cycle thiazole à l'intermédiaire quinazoline-pyrrolo, généralement en utilisant un dérivé de thiazole et un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement élevé et une pureté élevée. Cela comprend l'utilisation de réacteurs automatisés, de la chimie en écoulement continu et de techniques de purification strictes telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide peut subir diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui peut conduire à la formation de N-oxydes de quinazoline.

Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure d'aluminium et de lithium peuvent réduire les groupes carbonyle en alcools.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium.

Substitution : Agents halogénants, nucléophiles comme les amines et les thiols.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés alcooliques.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles réactions chimiques et de nouvelles voies.

Biologie

Biologiquement, le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les kinases et autres protéines impliquées dans les voies de signalisation cellulaire.

Médecine

En médecine, 4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide est étudié pour ses propriétés anticancéreuses. Sa capacité à inhiber des enzymes spécifiques en fait un candidat pour le développement de médicaments.

Industrie

Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques, en raison de son système conjugué.

Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires telles que les kinases. En se liant au site actif de ces enzymes, il inhibe leur activité, perturbant ainsi les voies de signalisation cellulaire essentielles à la prolifération et à la survie des cellules cancéreuses.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-quinazoline-3-carboxamide : N'a pas le cycle pyrrolo, ce qui le rend moins complexe.

4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-pyrrolo[12-A]quinazoline : Structure similaire mais sans les groupes dioxo.

Unicité

La présence à la fois du cycle pyrrolo et du groupe thiazole, ainsi que des groupes dioxo, rend 4-Éthyl-N-(4-méthyl-13-thiazol-2-YL)-15-dioxo-1H2H3H3AH4H5H-pyrrolo[12-A]quinazoline-3A-carboxamide unique. Cette combinaison de caractéristiques structurelles contribue à son activité biologique potentielle et à sa polyvalence dans les réactions chimiques.

Propriétés

Formule moléculaire |

C18H18N4O3S |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

4-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |

InChI |

InChI=1S/C18H18N4O3S/c1-3-21-15(24)12-6-4-5-7-13(12)22-14(23)8-9-18(21,22)16(25)20-17-19-11(2)10-26-17/h4-7,10H,3,8-9H2,1-2H3,(H,19,20,25) |

Clé InChI |

FFYRPXFITVLXRG-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC(=CS4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-Bromothiophen-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984872.png)

![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide](/img/structure/B10984878.png)

![1-(3-Methoxyphenyl)-4-({4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10984882.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984883.png)

![N-[4-(acetylamino)phenyl]-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide](/img/structure/B10984893.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10984897.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10984924.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-nitrobenzamide](/img/structure/B10984927.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10984928.png)